4-Fluorobenzamidine and its derivatives have been the subject of various studies due to their potential pharmacological properties. These compounds have been synthesized and evaluated for their inhibitory effects on enzymes, receptor binding affinities, and therapeutic applications in the treatment of various conditions, including inflammation, pain, and psychiatric disorders. The introduction of a fluorine atom into the benzamide structure has been shown to significantly influence the biological activity of these molecules.
The anti-inflammatory and analgesic properties of 4-fluorobenzamide derivatives have been extensively studied. Novel derivatives have been synthesized and shown to exhibit significant anti-inflammatory activity, comparable or superior to standard drugs like indomethacin. These compounds have also demonstrated potent analgesic effects and an enhanced gastric tolerability profile, indicating their potential as safer nonsteroidal anti-inflammatory drugs (NSAIDs)4.
The discovery of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as a potent mGluR1 antagonist with antipsychotic-like effects suggests its potential application in the treatment of psychiatric disorders. The compound's excellent subtype selectivity and favorable pharmacokinetic profile in rats, along with its suitability as a PET tracer, make it a promising candidate for further investigation into mGluR1 functions in humans2.
The synthesis of 4-(4-fluorobenzoyl)piperidine derivatives has been targeted towards creating mixed ligands for serotonin and dopamine receptors. These compounds have shown high affinities for central 5-HT2A receptors, combined with moderate affinities for 5-HT1A and D2 receptors. Such pharmacological profiles are indicative of their potential use as atypical antipsychotics, which could offer therapeutic benefits in the treatment of schizophrenia and other psychiatric conditions6.
4-Fluorobenzamidine is an organic compound that belongs to the class of benzamidine derivatives, characterized by the presence of a fluorine atom at the para position of the benzene ring. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a building block for various pharmaceuticals and as a probe in biological research.
4-Fluorobenzamidine can be classified as an aromatic amine and a substituted benzamidine. Its molecular formula is with a molecular weight of 140.14 g/mol. The compound is synthesized from various starting materials, often involving nitro derivatives that are subsequently reduced to the corresponding amines. It is primarily utilized in organic synthesis and medicinal chemistry.
The synthesis of 4-fluorobenzamidine can be achieved through several methods:
These synthetic routes are essential for producing 4-fluorobenzamidine in sufficient quantities for research and application.
The molecular structure of 4-fluorobenzamidine features a benzene ring substituted with a fluorine atom at the para position relative to the amidine functional group (). The compound's structural formula can be represented as follows:
Key structural data include:
4-Fluorobenzamidine participates in various chemical reactions due to its reactive amidine group. Notable reactions include:
These reactions highlight the versatility of 4-fluorobenzamidine as a synthetic intermediate.
The mechanism of action for compounds derived from 4-fluorobenzamidine often involves interactions with biological targets such as enzymes or receptors. For instance, studies have indicated that some derivatives exhibit antitumor activity by inhibiting specific kinases involved in cancer cell proliferation .
The proposed mechanisms include:
Quantitative data from studies demonstrate significant reductions in cell viability at micromolar concentrations, indicating potent biological activity.
These properties are essential for predicting the behavior of 4-fluorobenzamidine in various chemical environments.
4-Fluorobenzamidine has several applications in scientific research, including:
The evolution of fluorinated benzamide compounds represents a deliberate fusion of fluorine chemistry with pharmacological design. Initial work focused on simple fluorinated benzamides, such as 4-Fluorobenzamide (CAS 824-75-9), a white crystalline solid (melting point: 154–158°C) with high water solubility (~14.7 mg/mL) [3] [6]. This compound served as a foundational scaffold for neuroleptics and imaging agents. By the mid-1990s, researchers developed [¹⁸F]Fallypride, an S-enantiomer benzamide with a fluoropropyl side chain, designed as a high-affinity dopamine D₂ receptor tracer for positron emission tomography (PET). Its synthesis achieved specific activities of 900–1700 Ci/mmol and striatal/cerebellar uptake ratios of 122 in rats at 120 minutes post-injection [1].
The early 2000s saw strategic fluorination of benzamide cores to enhance in vivo stability and target engagement. For example, 5-HT₄ receptor agonists incorporated 4-amino-5-chloro-2-methoxy-N-(piperidinylmethyl)benzamide structures to improve gastrointestinal motility without off-target dopamine effects [9]. Concurrently, 2-amino-4-fluorobenzamide (CAS 119023-25-5) emerged as a versatile intermediate for anti-inflammatory agents, leveraging its hydrogen-bonding capability for protein interactions [8]. The 2020s marked a shift toward fluorinated amidines, exemplified by Bithiophene-Fluorobenzamidine (BFB), which exhibited nanomolar antiproliferative activity (IC₅₀: 0.3 µg/mL) against colorectal cancer via apoptotic pathways [5].
Table 1: Evolution of Key Fluorinated Benzamide Derivatives
Year | Compound | Key Structural Feature | Primary Application |
---|---|---|---|
1995 | [¹⁸F]Fallypride | Allyl-pyrrolidine + ³¹F-fluoropropyl | Dopamine D₂ receptor PET imaging |
2003 | Y-34959 | 1-Methylindol-3-ylcarbonylamino | 5-HT₄ receptor agonism |
2020 | Bithiophene-Fluorobenzamidine (BFB) | Bithiophene + fluorobenzamidine | Colorectal cancer therapy |
The introduction of fluorine atoms into benzamide frameworks profoundly alters their physicochemical and biological properties. Fluorine’s high electronegativity (3.98 Pauling scale) induces strong dipole moments, enhancing binding affinity to target proteins. For instance, in Dyrk1A kinase inhibitors, the 4-fluorobenzylamide moiety increased selectivity 27-fold over Dyrk1B (IC₅₀: 14.3 nM vs. 383 nM) by forming a hydrogen bond with Val-306 in the ATP-binding pocket [7]. Similarly, log P values rise predictably with fluorine substitution: 4-Fluorobenzamide has a consensus log P of 1.29, improving membrane permeability compared to non-fluorinated analogs [3].
The position of fluorine critically modulates reactivity. Ortho-fluorination in 2-amino-4-fluorobenzamide sterically shields the amide bond, extending metabolic half-life in vivo. Conversely, para-fluorine in 4-fluorobenzamide withdraws electrons from the carbonyl, increasing electrophilicity and susceptibility to nucleophiles like glutathione [2] [8]. In prodrug systems, this allows enzyme-triggered release of cytotoxic agents—e.g., fluorinated benzamides conjugated to mechlorethamine are activated by peptidases in tumor microenvironments [2].
Table 2: Impact of Fluorine Position on Benzamide Properties
Substitution Pattern | log P | Key Biological Effect | Example Use Case |
---|---|---|---|
Ortho-fluoro | 1.34 | Steric protection of amide bond | Anti-inflammatory prodrugs |
Meta-fluoro | 1.18 | Moderate electron withdrawal | Melanin-targeting probes |
Para-fluoro | 1.29 | Enhanced carbonyl electrophilicity | Cytotoxic prodrug activation |
4-Fluorobenzamidine | 0.8* | Improved solubility and DNA intercalation | Antitumor agents (e.g., BFB) |
*Estimated from N-(4-acetylpiperazinyl)-4-fluorobenzamide analog [10]
Therapeutic Agents
Fluorinated benzamide derivatives show potent antitumor activity through selective apoptotic induction. Bithiophene-Fluorobenzamidine (BFB) downregulates survivin and Bcl-2 while upregulating FasL and p53 in colorectal cancer models, reducing tumor incidence by >60% in dimethylhydrazine-treated rats without hepatotoxicity [5]. Fluorine’s role here is dual: it boosts cellular uptake (log P = 0.8) and stabilizes the amidine’s interaction with DNA minor grooves. In Alzheimer’s therapy, Dyrk1A inhibitors bearing 4-fluorobenzylamide groups (e.g., compound 31b) exhibit >2-hour metabolic half-lives and cross the blood-brain barrier to inhibit tau phosphorylation [7].
Diagnostic Imaging
The melanin-binding capacity of benzamide derivatives enables targeted melanoma imaging. A ⁶⁸Ga-labeled probe, MI-0202C1, incorporates a 5-fluoropicolinamide moiety to enhance binding affinity. In murine models, it achieved >95% radiochemical purity and high tumor-to-background contrast within 30 minutes post-injection, facilitated by fluorine’s electronegativity optimizing melanin interaction [4]. Earlier PET tracers like [¹⁸F]Fallypride exploited fluorine-18’s half-life (109.8 minutes) for quantifying dopamine D₂/₃ receptors in striatal regions with a brain uptake of 0.10% ID/cc in primates [1].
Material Science and Chemical Synthesis
Fluorinated benzamides serve as precursors for liquid crystals and metal-chelating polymers. The dipole moment imparted by fluorine (e.g., in 4-fluorobenzamide) enhances molecular alignment in nematic phases. Additionally, 2,4-bispyridyl thiophene fluorobenzamides act as kinase inhibitor scaffolds due to their planar conformation and metal-coordinating pyridyl nitrogens [7]. In synthetic chemistry, 4-fluorobenzoyl chloride is employed to acylate piperazine derivatives, forming stable amide bonds for drug candidates like the cognitive enhancer FK-960 [10].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8